molecular formula C13H9Cl2NO B1455232 3-(2,4-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187169-05-6

3-(2,4-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1455232
CAS No.: 1187169-05-6
M. Wt: 266.12 g/mol
InChI Key: ZIIIHEGBCGICQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,4-dichlorobenzoyl group and a methyl group

Mechanism of Action

Target of Action

The primary target of 3-(2,4-Dichlorobenzoyl)-4-methylpyridine is the enzyme Phytoene Desaturase (PD) . This enzyme plays a crucial role in the carotenogenic pathway, where it catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene .

Mode of Action

This compound inhibits the Phytoene Desaturase enzyme This inhibition disrupts the normal function of the enzyme, leading to changes in the carotenogenic pathway

Biochemical Pathways

The inhibition of Phytoene Desaturase by this compound affects the carotenogenic pathway . This pathway is responsible for the production of carotenoids, which are important for plant growth and development. Disruption of this pathway can lead to a variety of downstream effects, including growth inhibition and bleaching.

Result of Action

The inhibition of Phytoene Desaturase by this compound leads to disruption of the carotenogenic pathway . This can result in a variety of molecular and cellular effects, including growth inhibition and bleaching. The exact effects would depend on the specific organism and the extent of enzyme inhibition.

Biochemical Analysis

Biochemical Properties

3-(2,4-Dichlorobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation, depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its conversion to 2,4-dichlorobenzoyl-CoA, which is further metabolized by specific enzymes . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)-4-methylpyridine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2,4-Dichlorobenzoyl)-4-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a dichlorobenzoyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIHEGBCGICQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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